BenchChemオンラインストアへようこそ!

L-Proline, 1-(1-oxo-4-phenylbutyl)-

Prolyl oligopeptidase inhibition Structure–activity relationship Electrophilic group replacement

L-Proline, 1-(1-oxo-4-phenylbutyl)- (IUPAC: (2S)-1-(4-phenylbutanoyl)pyrrolidine-2-carboxylic acid; CAS 86778-86-1) is a chiral N-acyl-L-proline derivative with molecular formula C15H19NO3 and molecular weight 261.32 g/mol. This compound constitutes the minimal pharmacophoric fragment of the 4-phenylbutanoyl class of prolyl oligopeptidase (PREP/POP) inhibitors, featuring the signature 4-phenylbutanoyl side chain attached directly to the L-proline carboxylate.

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
CAS No. 86778-86-1
Cat. No. B8656743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Proline, 1-(1-oxo-4-phenylbutyl)-
CAS86778-86-1
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CCCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C15H19NO3/c17-14(16-11-5-9-13(16)15(18)19)10-4-8-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,18,19)/t13-/m0/s1
InChIKeyXQIRATUKSYJTKI-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Proline, 1-(1-oxo-4-phenylbutyl)- (CAS 86778-86-1): Core Building Block for Prolyl Oligopeptidase Inhibitor Procurement


L-Proline, 1-(1-oxo-4-phenylbutyl)- (IUPAC: (2S)-1-(4-phenylbutanoyl)pyrrolidine-2-carboxylic acid; CAS 86778-86-1) is a chiral N-acyl-L-proline derivative with molecular formula C15H19NO3 and molecular weight 261.32 g/mol [1]. This compound constitutes the minimal pharmacophoric fragment of the 4-phenylbutanoyl class of prolyl oligopeptidase (PREP/POP) inhibitors, featuring the signature 4-phenylbutanoyl side chain attached directly to the L-proline carboxylate [2]. It serves both as a critical synthetic intermediate for high-potency PREP inhibitors such as KYP-2047 and as an essential low-affinity control compound for establishing structure–activity relationship (SAR) baselines in medicinal chemistry programs targeting neurodegenerative and inflammatory diseases.

L-Proline, 1-(1-oxo-4-phenylbutyl)-: Why In-Class Substitution Without Quantitative SAR Fails


Within the 4-phenylbutanoyl series, inhibitory potency against purified recombinant porcine PREP spans over six orders of magnitude depending on the C-terminal electrophilic group [1]. The free carboxylic acid (target compound, 10a) exhibits an IC50 of 3,626 nM, whereas replacement with a nitrile (KYP-2047, 14a) yields an IC50 of 0.86 nM—a >4,000-fold improvement—and substitution with a tetrazole (15a) affords an IC50 of 12 nM [1]. Even within the carboxylic acid sub-series, changing the aminoacyl group from L-prolyl (10a, IC50 = 3,626 nM) to L-alanyl (10b, IC50 = 17,540 nM) produces a ~5-fold difference [1]. These quantitative discontinuities preclude generic interchange among in-class compounds; a user requiring a validated weak-inhibitor control or a defined synthetic intermediate cannot simply substitute SUAM-1221, KYP-2047, or another potent congener without fundamentally altering the experimental or synthetic outcome.

L-Proline, 1-(1-oxo-4-phenylbutyl)-: Quantitative Comparator Evidence for Procurements


PREP Inhibitory Potency: Free Acid vs. Nitrile, Tetrazole, and Pyrrolidine Electrophiles

The target compound (10a, free carboxylic acid) is a weak PREP inhibitor with an IC50 of 3,626 nM against purified porcine PREP. In direct head-to-head comparison within the same study, the corresponding nitrile KYP-2047 (14a) achieves an IC50 of 0.86 nM, the tetrazole analog 15a achieves 12 nM, and the parent pyrrolidine SUAM-1221 (7a) achieves 12 nM [1]. The ~4,200-fold potency gap between 10a and 14a demonstrates that the free carboxylic acid is functionally non-interchangeable with electrophilic warhead-containing analogs for applications requiring potent target engagement.

Prolyl oligopeptidase inhibition Structure–activity relationship Electrophilic group replacement

Aminoacyl Group Specificity: L-Prolyl vs. L-Alanyl Carboxylic Acid Analogs

Among carboxylic acid-terminated 4-phenylbutanoyl-aminoacyl-pyrrolidines, the L-prolyl derivative (target compound 10a) is approximately 5-fold more potent than the corresponding L-alanyl derivative 10b (IC50 = 17,540 nM) against purified porcine PREP [1]. This intra-class comparison demonstrates that the aminoacyl group at the P2 position significantly modulates residual inhibitory activity even in the absence of a strong electrophilic warhead.

Structure–activity relationship P2 site specificity Carboxylic acid bioisosterism

Critical Synthetic Intermediate for High-Potency PREP Inhibitors (KYP-2047 and Radioligands)

The target compound (N-(4-phenylbutanoyl)-L-proline) is explicitly employed as the penultimate intermediate in the synthesis of KYP-2047 (4-phenylbutanoyl-L-prolyl-2(S)-cyanopyrrolidine), a widely used sub-nanomolar PREP inhibitor (Ki = 0.023 nM) [1]. The synthetic route involves coupling of 4-phenylbutanoyl chloride with L-proline to generate the target compound, followed by activation and condensation with (S)-cyanopyrrolidine . Similarly, the target compound serves as the key acylating agent for radiolabeled 4-(4-iodophenyl)butanoyl-L-prolyl-(2S)-pyrrolidines used as PREP imaging probes [2]. Without this specific intermediate, the synthesis of both the reference inhibitor and its radioligand analogs cannot proceed.

Synthetic intermediate PREP inhibitor synthesis KYP-2047 synthesis

Weak-Inhibitor Control for α-Synuclein Dimerization Assays: Carboxylic Acid vs. Tetrazole Modulators

In a protein fragment complementation assay (PCA) measuring α-synuclein dimerization in mouse N2A cells, all tetrazole analogs (15a–15e) reduced dimerization at a concentration of 10 μM, including compound 15d with an IC50 of 205 μM for proteolytic inhibition [1]. The corresponding carboxylic acid analogs (10a, 10b), characterized as weak proteolytic inhibitors with IC50 values in the low micromolar range, provide a critical negative-control baseline to dissociate proteolytic inhibition from protein–protein interaction (PPI) modulation effects [1]. This functional dissociation is essential for target validation studies in Parkinson's disease research.

α-Synuclein dimerization PREP protein–protein interaction Negative control

L-Proline, 1-(1-oxo-4-phenylbutyl)-: Evidence-Backed Application Scenarios for Procurement


Validated Weak-Inhibitor Control for PREP High-Throughput Screening

In high-throughput screens designed to identify novel PREP inhibitors, the target compound (IC50 = 3,626 nM) provides a well-characterized, intermediate-potency reference point for assay quality control (Z'-factor determination) and for benchmarking hit thresholds. Unlike the sub-nanomolar KYP-2047, which saturates enzyme active sites and masks weak binding events, the carboxylic acid 10a permits detection of compounds spanning the nanomolar-to-micromolar potency range [1].

Synthetic Intermediate Supply for In-House KYP-2047 and Radioligand Production

Academic and industrial medicinal chemistry groups synthesizing KYP-2047 (Ki = 0.023 nM) or iodine-123-labeled PREP imaging agents require the pre-formed 4-phenylbutanoyl-L-proline core. Procurement of this intermediate eliminates the need for in-house N-acylation of L-proline with 4-phenylbutanoyl chloride, reducing racemization risk at the proline α-carbon and ensuring consistent chiral purity (≥95% as specified by suppliers) [1].

Negative Control for PREP Protein–Protein Interaction (α-Synuclein Dimerization) Studies

In cellular assays examining PREP-driven α-synuclein dimerization, tetrazole-based inhibitors reduce dimerization at 10 μM regardless of their proteolytic IC50. The carboxylic acid 10a serves as a proteolysis-competent but PPI-inactive control, enabling researchers to experimentally dissociate catalytic inhibition from PPI modulation effects critical for Parkinson's disease target validation [1].

SAR Probe for Electrophilic Group Optimization in Medicinal Chemistry

The target compound represents the carboxylic acid terminus of the 4-phenylbutanoyl pharmacophore series. When used alongside the nitrile (14a, IC50 = 0.86 nM), tetrazole (15a, IC50 = 12 nM), and pyrrolidine (7a, IC50 = 12 nM) analogs in a full electrophilic-group panel, researchers can quantitatively map the contribution of the warhead to binding affinity, guiding rational design of covalent vs. non-covalent PREP inhibitors [1].

Quote Request

Request a Quote for L-Proline, 1-(1-oxo-4-phenylbutyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.